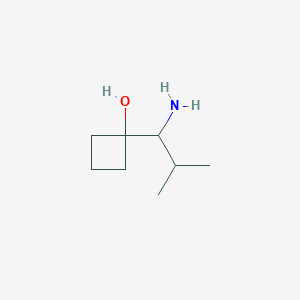
(2-Methylbut-3-yn-2-yl)(propan-2-yl)aminehydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Methylbut-3-yn-2-yl)(propan-2-yl)aminehydrochloride is a chemical compound with the molecular formula C8H15N and a molecular weight of 125.21 g/mol . It is also known by its IUPAC name, N-isopropyl-2-methyl-3-butyn-2-amine . This compound is typically used in various chemical synthesis processes and has applications in different scientific research fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methylbut-3-yn-2-yl)(propan-2-yl)aminehydrochloride involves the reaction of 2-methyl-3-butyn-2-ol with isopropylamine under specific conditions. The reaction typically requires a catalyst and is carried out at a controlled temperature to ensure the desired product is obtained .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
(2-Methylbut-3-yn-2-yl)(propan-2-yl)aminehydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The compound can undergo substitution reactions where one or more of its atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can produce different amine derivatives .
Wissenschaftliche Forschungsanwendungen
(2-Methylbut-3-yn-2-yl)(propan-2-yl)aminehydrochloride has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is used in the study of biological processes and as a reagent in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (2-Methylbut-3-yn-2-yl)(propan-2-yl)aminehydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biochemical and physiological effects, depending on the specific target and pathway involved .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Some compounds similar to (2-Methylbut-3-yn-2-yl)(propan-2-yl)aminehydrochloride include:
- (2-Methylbut-3-yn-2-yl)(propan-2-yl)amine
- 2-Methyl-3-butyn-2-ol
- N-isopropyl-2-methyl-3-butyn-2-amine
Uniqueness
What sets this compound apart from these similar compounds is its specific chemical structure and properties, which make it suitable for particular applications in chemical synthesis and scientific research .
Eigenschaften
Molekularformel |
C8H16ClN |
|---|---|
Molekulargewicht |
161.67 g/mol |
IUPAC-Name |
2-methyl-N-propan-2-ylbut-3-yn-2-amine;hydrochloride |
InChI |
InChI=1S/C8H15N.ClH/c1-6-8(4,5)9-7(2)3;/h1,7,9H,2-5H3;1H |
InChI-Schlüssel |
TVLURNPYHLWXKZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)NC(C)(C)C#C.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


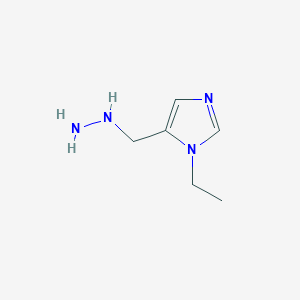
![Methyl[2-(prop-2-en-1-yloxy)ethyl]aminehydrochloride](/img/structure/B13577045.png)
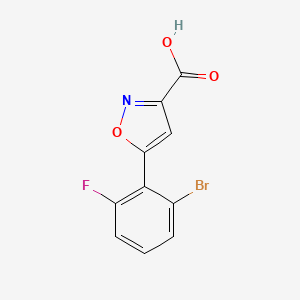


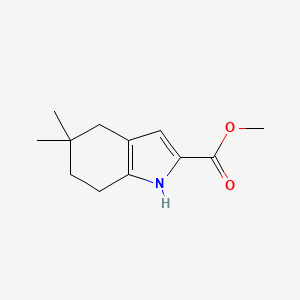

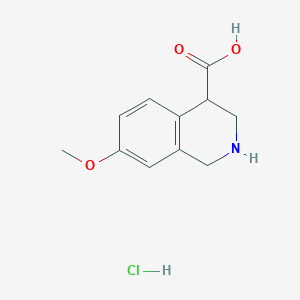


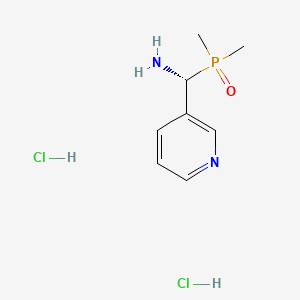
![3-(5-Fluoro-1-methyl-1h-benzo[d]imidazol-2-yl)propan-1-amine](/img/structure/B13577093.png)
![2,4-dimethyl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B13577098.png)
